N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide
Description
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is a complex organic compound that features a unique combination of an oxetane ring and a thiophene ring
Properties
IUPAC Name |
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-8-3-10(17-9(8)2)11(15)13-4-12(5-14)6-16-7-12/h3,14H,4-7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWGGEXEOBBFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCC2(COC2)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide typically involves multiple steps:
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Formation of the Oxetane Ring: : The oxetane ring can be synthesized from readily available starting materials such as malonates. A common method involves the cyclization of 3-hydroxy-3-methylbutanoic acid derivatives under acidic conditions .
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Introduction of the Thiophene Ring: : The thiophene ring is introduced through a Friedel-Crafts acylation reaction, where 4,5-dimethylthiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst .
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Coupling of the Oxetane and Thiophene Rings: : The final step involves coupling the oxetane and thiophene rings through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxymethyl group in the oxetane ring can undergo oxidation to form an aldehyde or carboxylic acid. Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate) .
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Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride) or BH3 (borane).
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Substitution: : The thiophene ring can undergo electrophilic substitution reactions. For example, halogenation can be achieved using NBS (N-bromosuccinimide) under light or heat.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, BH3
Substitution: NBS, FeCl3 (for chlorination)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Halogenated thiophenes
Scientific Research Applications
Chemistry
In chemistry, N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable amide bonds makes it a valuable tool in peptide synthesis and protein engineering.
Medicine
Medically, this compound shows potential as a drug candidate due to its structural similarity to known bioactive molecules. It could be explored for its antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can act as a bioisostere for other functional groups, enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-oxetanemethanol: Similar oxetane structure but lacks the thiophene ring.
4,5-Dimethylthiophene-2-carboxamide: Contains the thiophene ring but lacks the oxetane moiety.
N-(2-Hydroxyethyl)-4,5-dimethylthiophene-2-carboxamide: Similar amide linkage but with a different substituent on the nitrogen.
Uniqueness
N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]-4,5-dimethylthiophene-2-carboxamide is unique due to the combination of the oxetane and thiophene rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its versatility in various applications, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
